Munronin A

Description

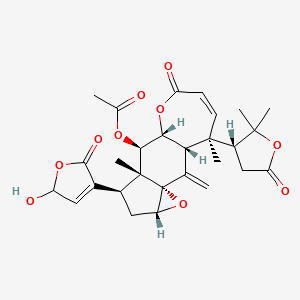

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32O10 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

[(1R,3S,5R,7R,8R,9R,10R,15R)-15-[(3R)-2,2-dimethyl-5-oxooxolan-3-yl]-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-8,15-dimethyl-2-methylidene-12-oxo-4,11-dioxatetracyclo[8.5.0.03,5.03,8]pentadec-13-en-9-yl] acetate |

InChI |

InChI=1S/C28H32O10/c1-12-21-22(35-18(30)7-8-26(21,5)16-11-20(32)38-25(16,3)4)23(34-13(2)29)27(6)15(10-17-28(12,27)37-17)14-9-19(31)36-24(14)33/h7-9,15-17,19,21-23,31H,1,10-11H2,2-6H3/t15-,16-,17+,19?,21+,22+,23-,26-,27+,28+/m0/s1 |

InChI Key |

HEZRGKNYFJXOKF-OEHNLNNJSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](C(=C)[C@]34[C@@]1([C@@H](C[C@H]3O4)C5=CC(OC5=O)O)C)[C@](C=CC(=O)O2)(C)[C@H]6CC(=O)OC6(C)C |

Canonical SMILES |

CC(=O)OC1C2C(C(=C)C34C1(C(CC3O4)C5=CC(OC5=O)O)C)C(C=CC(=O)O2)(C)C6CC(=O)OC6(C)C |

Synonyms |

munronin A |

Origin of Product |

United States |

Phytochemical and Botanical Foundations for Munronin a Research

Ethnobotanical Investigations of Munronia Species and Traditional Knowledge Systems

The genus Munronia, belonging to the Meliaceae family, is found across subtropical and tropical regions of Asia, including China, India, Sri Lanka, and the Philippines. researchgate.netmdpi.com Ethnobotanical research reveals a long history of Munronia species being utilized in various traditional knowledge systems for treating a multitude of health conditions.

Munronia pinnata, a rare perennial herb, is a prominent example, widely used in the traditional medicine of Sri Lanka, China, and India. florajournal.comresearchgate.net In Sri Lanka, it is known as "Binkohomba" and is considered an expensive and valuable medicinal plant. florajournal.comsciepub.com Traditional applications often involve using the entire plant, which can be prepared as a fresh juice, a powder from the dried plant, a water infusion, a paste, or a decoction. researchgate.net

The documented traditional uses of Munronia pinnata are extensive. In Chinese traditional medicine, it is employed for conditions such as tuberculosis, cough, stomach pain, and sores. mdpi.comresearchgate.net In Sri Lankan indigenous medicine, it is a key ingredient in formulations for fever, general pain, hemorrhoids, dysentery, eczema, asthma, edema, circulatory disorders, and malaria. florajournal.comresearchgate.net It is also traditionally used as a blood purifier. asia-medicinalplants.info The plant is recognized for its therapeutic value in treating parasitic fevers and is often substituted with Andrographis paniculata, although the phytochemical profiles differ. sciepub.comasia-medicinalplants.info The ecotype of the plant, which can vary in the number of leaflets (e.g., 3, 5, 7, 9), is also a consideration in its traditional application and may correlate with varying levels of active compounds. florajournal.comijpsr.com

Table 1: Documented Ethnobotanical Uses of Munronia Species

| Traditional System | Species Used | Ailments Treated |

|---|---|---|

| Chinese Medicine | Munronia pinnata, Munronia henryi | Tuberculosis, cough, stomach pain, sores, bruises, rheumatic joint pains mdpi.comresearchgate.netccspublishing.org.cn |

| Sri Lankan Medicine | Munronia pinnata | Fever (including malaria), general pain, hemorrhoids, dysentery, eczema, asthma, edema, circulatory disorders, blood purification florajournal.comresearchgate.netsciepub.comasia-medicinalplants.info |

| Indian Medicine | Munronia pinnata | Fever, pain, dysentery, malaria, skin diseases florajournal.comresearchgate.netijpsr.com |

Advanced Phytochemical Isolation and Purification Methodologies for Munronin A from Natural Sources

The isolation of this compound and other related limonoids from Munronia species is a multi-step process that relies on advanced phytochemical techniques to separate these complex molecules from the crude plant material. mdpi.com The general procedure begins with the collection and preparation of the plant matter, often the whole plant, which is then air-dried and powdered to increase the surface area for extraction. mdpi.comgsconlinepress.com

Solvent extraction is a critical first step. A common method involves reflux extraction using a solvent like 95% ethanol. mdpi.com This process is typically repeated multiple times to ensure a thorough extraction of the plant's chemical constituents. mdpi.com Following extraction, the resulting crude extract is concentrated under reduced pressure. mdpi.com

To isolate specific compounds, the crude extract undergoes a series of purification steps. Liquid-liquid partitioning is often employed, using solvents of varying polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their solubility. mdpi.com This initial separation yields different fractions. mdpi.com These fractions are then subjected to various chromatographic techniques for further refinement. Macroporous resin column chromatography is used for initial fractionation, followed by repeated column chromatography on silica (B1680970) gel, MCI gel, and reversed-phase columns. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is frequently used in the final stages of purification to isolate individual compounds like this compound with a high degree of purity. mdpi.com For instance, a series of limonoids, designated Munronins A-N, were successfully isolated from the whole plants of Munronia henryi using these advanced chromatographic methods. researchgate.net

Table 2: Summary of Isolation and Purification Techniques for Munronins

| Step | Technique | Purpose |

|---|---|---|

| 1. Preparation | Air-drying and powdering | Increases surface area for efficient extraction. mdpi.com |

| 2. Extraction | Reflux extraction with ethanol | Dissolves a broad range of phytochemicals from the plant matrix. mdpi.com |

| 3. Concentration | Reduced pressure evaporation | Removes the solvent to yield a crude extract. mdpi.com |

| 4. Fractionation | Liquid-liquid partitioning (e.g., with petroleum ether, EtOAc) | Separates compounds into groups based on polarity. mdpi.com |

| 5. Purification | Column Chromatography (Silica gel, MCI gel, Reversed-phase) | Separates the fractions into simpler mixtures. mdpi.comresearchgate.net |

| 6. Final Isolation | High-Performance Liquid Chromatography (HPLC) | Purifies individual compounds to a high degree. mdpi.com |

Sophisticated Structural Elucidation Techniques for Novel Munronins (e.g., Munronin V's Tricarbocyclic Framework)

Determining the precise chemical structure of novel compounds like the Munronins is a complex task that requires a suite of sophisticated analytical techniques. uni-muenchen.de The structural elucidation process for these natural products, which often possess intricate and unique skeletons, relies heavily on spectroscopic methods. researchgate.net

Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as HSQC) are fundamental for piecing together the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular formula, which is a critical piece of information. ccspublishing.org.cnresearchgate.net

For establishing the absolute configuration and stereochemistry of these chiral molecules, additional advanced methods are utilized. Single-crystal X-ray diffraction analysis offers unambiguous structural determination, provided a suitable crystal of the compound can be grown. mdpi.comresearchgate.net Electronic Circular Dichroism (ECD) analysis is another powerful technique used to determine the absolute configuration by comparing experimental data with theoretical calculations. mdpi.comresearchgate.net

A compelling example of the power of these techniques is the structural elucidation of Munronin V, a limonoid isolated from Munronia henryi. researchgate.net Munronin V was found to possess a novel and unprecedented 7/7/6 tricarbocyclic framework, representing an unusual A,B-seco-limonoid ring system. researchgate.netscispace.com Its complex structure, featuring two seven-membered lactone rings, was established through extensive spectroscopic analyses, including detailed NMR experiments and ECD calculations. researchgate.netresearchgate.net This discovery highlights how the application of modern analytical chemistry continues to uncover new and unexpected molecular architectures from natural sources.

Table 3: Key Techniques for Structural Elucidation of Munronins

| Technique | Information Provided | Example of Use |

|---|---|---|

| Mass Spectrometry (MS/HR-MS) | Provides molecular weight and elemental formula. researchgate.net | Determining the molecular formula of Munronins A-N. researchgate.net |

| 1D & 2D NMR Spectroscopy | Defines the connectivity of atoms (the carbon-hydrogen framework). researchgate.netresearchgate.net | Elucidating the planar structures of new limonoids. researchgate.net |

| Single-Crystal X-ray Diffraction | Gives the precise 3D arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net | Confirming the structure of specific Munronin compounds. researchgate.net |

| Electronic Circular Dichroism (ECD) | Helps determine the absolute stereochemistry of chiral molecules. mdpi.comresearchgate.net | Establishing the absolute configuration of Munronin V. researchgate.net |

Synthetic and Semi Synthetic Approaches to Munronin a and Its Analogs

Development of Semi-Synthetic Routes for Munronin A Derivatives

Specific semi-synthetic routes for this compound derivatives were not identified in the search results. Semi-synthesis typically involves using a naturally occurring compound, such as this compound if isolated from a natural source, as a starting material for chemical modifications to produce derivatives. researchgate.netnih.govebi.ac.ukmdpi.com This approach can be advantageous for complex molecules where total synthesis is challenging or uneconomical, allowing for targeted structural alterations to explore changes in biological activity or other properties. ebi.ac.uk

Rational Design and Chemical Synthesis of this compound Analogs for Structure-Activity Relationship Studies

While the concept of rational design and chemical synthesis of analogs for Structure-Activity Relationship (SAR) studies is a well-established practice in medicinal chemistry, specific studies focusing on this compound analogs were not detailed in the search results. researchgate.netamazon.comnih.govchemrxiv.orgnih.govacs.orgrsc.orgsevenpublicacoes.com.br Rational design involves using structural information of the parent compound and understanding of its interaction with biological targets to design modified structures with potentially improved properties. researchgate.net The synthesis of these analogs allows for the systematic investigation of how structural changes influence activity, providing valuable data for the development of more potent or selective compounds. nih.govchemrxiv.orgnih.govrsc.org

Integration of Green Chemistry Principles in Munronin Synthesis and Derivative Preparation

The integration of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. yale.eduacs.orgmdpi.comskpharmteco.comsigmaaldrich.comacs.org While general principles of green chemistry, such as atom economy, the use of safer solvents, and the reduction of derivatives, are applicable to any synthetic process, specific examples of their application in the synthesis or derivative preparation of this compound were not found. yale.eduacs.orgmdpi.comskpharmteco.comsigmaaldrich.com Implementing green chemistry in the synthesis of complex molecules like natural products or their analogs can involve exploring alternative reaction conditions, using catalysts, and developing more efficient and less wasteful synthetic routes. acs.orgsigmaaldrich.com

Mechanistic Biological Investigations of Munronin a Preclinical Focus

Molecular Targets and Intracellular Signaling Pathways Modulated by Munronin A

This compound, a prieurianin-type limonoid isolated from Munronia henryi, has demonstrated significant cytotoxic effects across a range of human cancer cell lines in preclinical studies. researchgate.netnih.gov Investigations have shown its potent activity against cell lines such as promyelocytic leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and colon cancer (SW-480). researchgate.netnih.gov While this broad-spectrum cytotoxicity points to the disruption of fundamental cellular processes essential for cancer cell survival, the specific molecular targets of this compound have not yet been fully elucidated. mdpi.comnih.gov

Limonoids as a class are known to exert their biological effects through interaction with a variety of cellular components, but the direct binding partners and primary targets for this compound remain an area of active investigation. nih.gov The identification of these targets is crucial for a complete understanding of its mechanism of action and for its future development as a potential therapeutic agent. nih.govnih.gov

The antiproliferative activity of this compound suggests its ability to modulate critical intracellular signaling pathways that govern cell growth, proliferation, and survival. researchgate.netmdpi.com While research has confirmed that this compound inhibits the proliferation of various cancer cells, the specific signaling cascades it directly affects are not yet defined in the scientific literature. researchgate.netmdpi.com Generally, antiproliferative compounds can interfere with pathways such as those involving mitogen-activated protein kinases (MAPK) or protein kinase B (Akt), which are often dysregulated in cancer. nih.gov They may also trigger apoptosis, or programmed cell death, through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govnih.gov These pathways involve a cascade of proteins, including caspases and members of the Bcl-2 family, that execute the cellular death program. nih.govresearchgate.net However, studies detailing the specific effects of this compound on these apoptotic and antiproliferative cascades are currently lacking.

While the direct effects of this compound on autophagy are not documented, related compounds from the same plant source provide insight into potential mechanisms. For example, Munronin V, a structurally related limonoid from Munronia henryi, has been shown to inhibit Tau pathology by activating autophagy. scispace.com This process is mediated by the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. scispace.com In cellular models, Munronin V was found to activate TFEB, leading to the enhanced clearance of pathological proteins. scispace.com This TFEB-mediated mechanism involves its translocation to the nucleus, where it promotes the expression of genes involved in autophagy and lysosomal function. scispace.com

Pharmacological Activity Assessments of this compound in Preclinical Models (In Vitro and Animal Studies)

The antiproliferative potential of this compound has been quantified through in vitro cellular assays. Its cytotoxic activity was evaluated against a panel of five human cancer cell lines. This compound exhibited potent cytotoxic effects across all tested lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.4 to 4.8 μM. researchgate.netnih.gov Notably, its activity against the SW480 colon cancer cell line highlights its potential as an antiproliferative agent in this cancer type. researchgate.netnih.govmdpi.com

The table below summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 0.4 | nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | 0.9 | nih.gov |

| A-549 | Lung Carcinoma | 1.1 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 1.3 | nih.gov |

| SW-480 | Colon Adenocarcinoma | 4.8 | nih.gov |

Investigation in Relevant Animal Models for Specific Biological Effects (e.g., Tau pathology inhibition, plant systemic acquired resistance)

Investigations into the Munronin class of compounds have explored their effects on inducing plant systemic acquired resistance (SAR), a defense mechanism in plants providing broad-spectrum resistance to pathogens. researchgate.net Specifically, studies on a series of related compounds, Munronins A-V, have been conducted to evaluate their activity against the Tobacco Mosaic Virus (TMV). researchgate.net Within this series, the related compound Munronin O was identified as the most potent activator of SAR. researchgate.net This suggests that while other compounds in the series, including this compound, may possess similar bioactivity, their potency is comparatively lower. researchgate.net The evaluation of Munronin O revealed it could induce resistance and enhance plant tolerance to TMV infection. nih.gov

In the context of neurodegenerative diseases, other related limonoids have been investigated for their potential to inhibit Tau pathology. For example, Munronin V, which possesses an unprecedented A,B-seco-limonoid ring structure, was found to activate autophagy and inhibit Tau pathology in vitro, suggesting potential for combating Alzheimer's disease. rsc.org However, based on available research, specific studies investigating this compound in animal models for Tau pathology inhibition have not been reported. The development of relevant animal models, such as transgenic mice expressing pathological human tau, is a critical step for evaluating such therapeutic agents. rsc.org

Exploration of this compound's Role in Specific Preclinical Disease Models (e.g., Neurodegeneration, Oncology)

Preclinical models are essential for discovering molecular pathways and identifying potential therapeutic targets for various diseases. ontosight.ai While the broader class of limonoids has been evaluated in various preclinical disease models, specific data on this compound remains limited.

Neurodegeneration: Some citrus limonoids have been shown to induce apoptosis in human neuroblastoma cells, suggesting a potential role for this class of compounds in neuro-oncology and possibly neurodegeneration. researchgate.netnih.gov Studies on limonoid glucosides found they were toxic to SH-SY5Y neuroblastoma cancer cells, exerting their effect through apoptosis. researchgate.net Another related compound, Munronin V, has been identified as a potential agent for Alzheimer's disease due to its ability to inhibit Tau pathology by activating autophagy. rsc.org However, specific preclinical studies focusing on the role of this compound in neurodegenerative disease models have not been detailed in the available literature.

Oncology: Research has shown that certain limonoids can inhibit the proliferation of various human cancer cell lines. researchgate.netresearchgate.net this compound, in particular, has been identified as having cytotoxic effects on human cancer cell lines. researchgate.net A study evaluating a series of fourteen new limonoids (Munronins A-N) found that this compound exhibited cytotoxic effects against HL-60 (promyelocytic leukemia) and SW480 (colon adenocarcinoma) cells, with IC50 values of 0.44 μM and 0.86 μM, respectively. frontiersin.orgnih.gov This finding indicates a potential role for this compound in oncology, warranting further investigation in more complex preclinical models like patient-derived xenografts (PDX) to better predict therapeutic efficacy. ontosight.ai

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. nih.gov For limonoids, these studies help to identify the chemical features responsible for their therapeutic or protective effects.

Identification of Critical Functional Groups and Structural Motifs for Biological Activity

The biological activity of limonoids is intrinsically linked to their complex and highly oxygenated structures. researchgate.net The core 4,4,8-trimethyl-17-furanyl steroidal skeleton is a defining feature, but specific functional groups and structural arrangements dictate the type and potency of their effects. researchgate.net

In the Munronin series, SAR studies related to anti-TMV activity have provided valuable insights. Comparison between different Munronin compounds suggests that specific substitutions are critical. For instance, the presence of an epoxy group and a rare alkynyl group in Munronin O is thought to be critical for its high potency in activating plant SAR and its anti-TMV effects. researchgate.net this compound features a novel 7-oxabicyclo[2.2.1]heptane moiety, created by an oxygen bridge between C-11 and C-14, which represents a unique structural motif within the limonoid class. researchgate.netresearchgate.net While this compound itself did not show significant anti-TMV activity in the same study where congeners like Munronin B and H-L were active, its unique scaffold demonstrates the structural diversity of this family. frontiersin.orgnih.gov Its reported cytotoxicity against cancer cell lines suggests that its distinct structural features may be key to this different biological activity. frontiersin.orgnih.gov

Correlation of Structural Modifications with Mechanistic Insights and Preclinical Potency

Correlating structural changes with bioactivity is a key goal of SAR. In the study of Munronins A-N, various compounds were tested for anti-TMV and cytotoxic activities, allowing for a preliminary SAR analysis. researchgate.netfrontiersin.org

The data indicates that subtle changes to the limonoid core can lead to significant differences in biological endpoints. While Munronins B and H-L were effective against TMV, this compound was not, but instead showed notable cytotoxicity. frontiersin.orgnih.gov This divergence highlights that the structural requirements for antiviral activity and cytotoxicity are different.

Below is a data table summarizing the reported activities for this compound and some of its closely related, simultaneously studied derivatives.

| Compound | Key Structural Feature | Reported Biological Activity (IC50) |

| This compound | Novel 7-oxabicyclo[2.2.1]heptane moiety | Cytotoxicity: - HL-60: 0.44 μM- SW480: 0.86 μM frontiersin.orgnih.gov |

| Munronin B | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

| Munronin H | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

| Munronin I | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

| Munronin J | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

| Munronin K | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

| Munronin L | (structure not detailed in results) | Anti-TMV: 19.6-44.4 μg/mL range frontiersin.orgnih.gov |

This comparison underscores how different functionalities on the shared limonoid backbone direct the compounds toward distinct biological targets or mechanisms of action.

Computational Approaches in SAR Analysis and this compound Analog Design

Computational methods are increasingly used to accelerate drug discovery by modeling interactions and predicting the activity of novel compounds. ontosight.ai These in silico techniques can be applied to SAR studies to systematically align analog series and identify structures with the potential for SAR transfer, where SAR characteristics are maintained across different core structures.

While computational studies are a powerful tool in medicinal chemistry for designing new analogs and understanding SAR, the specific application of these methods to the analysis of this compound and the design of its analogs has not been reported in the available literature. Research into Munronin F, a related compound, notes that in silico methods are typically part of the research pipeline for such natural products, aiming to understand mechanisms of action and identify therapeutic potential. ontosight.ainaturalproducts.net Future research on this compound would likely benefit from such computational modeling to explore its unique cytotoxic properties and to guide the synthesis of more potent and selective analogs.

Advanced Analytical Methodologies for Munronin a Research

Development and Validation of Chromatographic Techniques for Munronin A Quantification in Complex Biological and Plant Matrices (e.g., HPLC-FLD, LC-MS/MS)

The accurate quantification of this compound in intricate matrices such as plant extracts, plasma, and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. scispace.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is a highly sensitive and selective technique, particularly for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. jppres.com The development of an HPLC-FLD method for this compound would involve a systematic optimization of chromatographic conditions, including the selection of a suitable stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with buffered aqueous phase), flow rate, and column temperature to achieve optimal separation from endogenous interferences. jppres.commdpi.com For non-fluorescent compounds, a pre-column or post-column derivatization step with a fluorescent tag (e.g., dansyl chloride) can be employed to enhance detection sensitivity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high throughput. bioanalysis-zone.comijpbs.com This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural analysis of tandem mass spectrometry. biorxiv.org A method for this compound would be developed on a triple quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode. biorxiv.org This involves optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to maximize the generation of the protonated or deprotonated parent ion of this compound. Subsequently, collision-induced dissociation is used to generate specific product ions. The transition of the parent ion to a specific product ion provides a highly selective signature for quantification, minimizing interference from matrix components. ijper.org

Method Validation: Before a chromatographic method can be used for routine analysis, it must undergo rigorous validation to ensure its reliability, as mandated by regulatory bodies like the Food and Drug Administration (FDA). researchgate.netdemarcheiso17025.comnih.gov Validation confirms that the method is fit for its intended purpose. scispace.comsemanticscholar.org Key validation parameters are detailed in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |

| Linearity & Range | Demonstrates the proportional relationship between the analyte concentration and the instrument's response over a specified range. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision (Intra- & Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD). | RSD ≤ 15% (≤ 20% at the LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Signal-to-noise ratio of ≥10:1, with accuracy and precision within ±20%. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to un-extracted standards. | Consistent, precise, and reproducible. |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). nih.gov | Concentration deviation within ±15% of the nominal concentration. |

Spectrometric Methods for Quantitative and Qualitative Analysis in Research Contexts

Spectrometric methods are indispensable for both the structural elucidation (qualitative analysis) and measurement (quantitative analysis) of this compound. analytica-world.comecu.edu.au These techniques measure the interaction of matter with electromagnetic radiation. azooptics.com

UV-Visible (UV-Vis) Spectroscopy: This technique is often used for quantitative analysis in solution. ksu.edu.sa It measures the absorption of light in the ultraviolet and visible regions of the spectrum. sepscience.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for quantification. ksu.edu.sa For qualitative purposes, the UV spectrum can provide information about the presence of chromophores within the this compound molecule.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (LC-MS), MS is a powerful tool for qualitative analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the this compound molecule, which allows for the determination of its elemental formula. celerion.com Furthermore, fragmentation analysis (MS/MS) provides a unique "fingerprint" of the molecule, which is crucial for structural confirmation and for identifying metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and definitive technique for the qualitative analysis and structural elucidation of organic compounds like this compound. analytica-world.comazooptics.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Advanced 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can reveal connectivity between atoms, allowing for the complete and unambiguous assignment of the compound's structure.

Raman Spectroscopy: This vibrational spectroscopy technique provides information about the chemical structure and composition of a sample. ualberta.ca It has become a precise and sensitive method for the quantification of drug substances and can be used for both qualitative and quantitative purposes in research settings. nih.govhoriba.com

| Spectrometric Method | Primary Application | Information Obtained |

|---|---|---|

| UV-Visible Spectroscopy | Quantitative | Analyte concentration in solution; presence of chromophores. |

| Mass Spectrometry (MS) | Qualitative & Quantitative | Molecular weight, elemental formula (HRMS), fragmentation patterns for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) | Qualitative | Definitive molecular structure, atom connectivity, stereochemistry. |

| Raman Spectroscopy | Qualitative & Quantitative | Chemical structure, molecular vibrations, quantification of active substances. |

Application of High-Throughput Analytical Platforms for this compound Screening and Evaluation

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of samples for a specific biological activity. nih.gov In the context of a natural product like this compound, HTS platforms are invaluable for efficiently screening its potential therapeutic effects or for identifying new natural sources. frontiersin.orgmdpi.com HTS assays can be developed to assess various activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. researchgate.net For example, an HTS platform could be used to screen a library of plant extracts to rapidly quantify their this compound content or to test this compound against a panel of cancer cell lines to evaluate its cytotoxic activity. These platforms integrate automated liquid handling, sensitive detectors, and data processing software to enable the screening of thousands of samples per day, significantly accelerating the early stages of drug discovery. nih.gov

Analytical Considerations for Stability and Metabolite Profiling of this compound in Preclinical Studies

Stability Studies: Before a compound can be advanced in development, its intrinsic stability must be determined. chromatographyonline.com Stability testing is performed according to International Council for Harmonisation (ICH) guidelines, which involves subjecting the compound to a variety of stress conditions, such as heat, humidity, light, and different pH values (acidic, basic hydrolysis). sepscience.comresearchgate.net Analytical techniques, primarily stability-indicating HPLC methods, are used to separate the parent compound (this compound) from any degradation products that may form. sepscience.com By monitoring the decrease in the concentration of this compound and the emergence of new peaks over time, its degradation pathways can be elucidated and its shelf-life can be predicted. nih.gov

Metabolite Profiling: Understanding how a drug candidate is metabolized is a critical component of preclinical development. nih.gov Metabolite profiling studies are conducted to identify the chemical structures of metabolites formed after this compound is exposed to metabolic systems, such as liver microsomes or hepatocytes (in vitro), or after administration to animals (in vivo). celerion.compharmaron.com The primary analytical tool for this purpose is LC-MS/MS, particularly high-resolution mass spectrometry. celerion.compharmaron.com By comparing the mass spectra of samples from before and after metabolic exposure, new metabolites can be detected. Their structures are then elucidated by interpreting their mass fragmentation patterns. nih.gov In some cases, radiolabeled this compound (e.g., with ¹⁴C or ³H) is used to help track and quantify all drug-related components in various biological matrices. pharmaron.compharmaron.com Identifying major metabolites is essential, as they may contribute to the compound's efficacy or potential toxicity. nih.gov

Research Gaps, Emerging Paradigms, and Future Directions for Munronin a Studies

Identification and Prioritization of Unexplored Areas in Munronin A Research

While early studies have established the cytotoxic activity of this compound against various cancer cell lines, research into its broader biological functions and underlying mechanisms is still in its infancy. mdpi.comresearchgate.netacs.org The plant from which it is derived, Munronia pinnata, is a rare medicinal herb, which presents challenges for sustainable sourcing and underscores the need for alternative production methods. researchgate.netsciepub.comresearchgate.net A comprehensive review of the current literature reveals several critical research gaps that need to be addressed to unlock the full potential of this compound. researchgate.net

Key unexplored areas include the elucidation of its precise molecular targets and a detailed investigation into its mechanism of action beyond preliminary cytotoxic screenings. Furthermore, its complete biosynthetic pathway within Munronia species has not been mapped, and its potential efficacy in in vivo models has not been reported. The full spectrum of its pharmacological properties, aside from anticancer activity, remains to be explored.

| Research Area | Identified Gap | Justification & Priority |

|---|---|---|

| Mechanistic Pharmacology | The precise molecular target(s) and mechanism of antiproliferative action are unknown. | High Priority: Understanding the mechanism is crucial for target validation and future drug development. Current data is limited to IC50 values against cell lines. mdpi.comresearchgate.netacs.org |

| Pharmacokinetics | No data available on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. | High Priority: Essential for evaluating its drug-like properties and potential for in vivo application. |

| In Vivo Efficacy | Lack of studies in animal models to validate in vitro cytotoxic findings. | High Priority: Necessary to translate in vitro results into potential therapeutic applications. |

| Biosynthesis | The complete enzymatic pathway for this compound production in Munronia species is not elucidated. | Medium Priority: Knowledge of the pathway is fundamental for enabling metabolic engineering and synthetic biology approaches for sustainable production. muni.cz |

| Spectrum of Bioactivity | Exploration of other potential pharmacological activities (e.g., anti-inflammatory, antiviral, neuroprotective) is limited. | Medium Priority: Related munronins show diverse bioactivities (e.g., antiviral, autophagy induction), suggesting this compound may have a broader therapeutic scope. rsc.orgnih.govresearchgate.net |

| Chemical Synthesis | A total chemical synthesis or efficient semi-synthetic routes have not been established. | Low Priority: While important for generating analogues and ensuring supply, biotechnological production may be a more viable long-term strategy. |

Integration of Novel Technologies and Methodologies in this compound Research

Modern scientific advancements offer powerful tools to overcome the challenges associated with natural product research. dokumen.pub Integrating novel technologies is essential for accelerating the exploration of this compound, from fundamental discovery to translational development.

Omics Approaches: Multi-omics strategies are transforming natural product research by providing a holistic view of biological systems. elifesciences.orgmdpi.com For this compound, these technologies can be pivotal.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Munronia species can help identify the biosynthetic gene clusters responsible for producing the limonoid scaffold. mdpi.com Co-expression analysis of genes with metabolite accumulation can pinpoint the specific enzymes (e.g., cytochrome P450s, transferases) involved in the later, often complex, tailoring steps of this compound biosynthesis.

Metabolomics: Untargeted metabolomic profiling of Munronia plants can create a comprehensive map of the secondary metabolites, potentially identifying new this compound analogues and pathway intermediates, which can provide further clues into its biosynthesis. elifesciences.org

Advanced In Silico Modeling: Computational methods provide a rapid and cost-effective means to generate hypotheses and guide experimental work. nih.govnih.govnumberanalytics.com

Molecular Docking and Dynamics: These techniques can be used to predict the binding of this compound to a wide array of protein targets, helping to prioritize experimental validation of its mechanism of action. numberanalytics.com For example, molecular docking was used to propose that the related limonoid prieurianin (B1261819) binds to actin-binding proteins, and that Munronin V binds to the transcription factor TFEB. mdpi.comresearchgate.net Similar approaches could rapidly generate testable hypotheses for this compound.

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound analogues are synthesized or isolated, QSAR models can be built to correlate chemical structures with biological activity, guiding the design of more potent and selective compounds.

| Technology | Specific Application for this compound | Expected Outcome |

|---|---|---|

| Genomics/Transcriptomics | Sequencing and analysis of Munronia henryi/pinnata. | Identification of the biosynthetic gene cluster and regulatory elements for this compound synthesis. |

| Metabolomics | Metabolic profiling of Munronia species under different conditions. | Discovery of new Munronin analogues and elucidation of pathway intermediates. |

| Molecular Docking | Virtual screening of this compound against human protein databases. | Prediction of potential molecular targets to explain its cytotoxic effects. numberanalytics.com |

| Systems Biology | Integration of omics data to build network models. | A comprehensive understanding of how this compound is produced and regulated within the plant. nih.gov |

Potential for this compound in Developing Novel Therapeutic Strategies based on its Mechanisms of Action

The primary reported bioactivity of this compound is its cytotoxicity against various human cancer cell lines, including colon cancer (SW480), promyelocytic leukemia (HL-60), lung cancer (A-549), and breast cancer (MCF-7). mdpi.comresearchgate.netacs.org This positions this compound as a potential lead compound for the development of new anticancer agents. The key to realizing this potential lies in elucidating its specific mechanism of action. If it is found to act on a novel target or via a unique mechanism, it could be effective against cancers that have developed resistance to existing therapies.

Furthermore, research on other munronins suggests additional therapeutic avenues worth exploring for this compound. For instance, Munronin V was found to inhibit Tau pathology by activating autophagy, indicating a potential application in neurodegenerative diseases like Alzheimer's. rsc.orgresearchgate.net Munronin O has been identified as a potent activator of plant resistance against the tobacco mosaic virus, hinting at possible antiviral properties that could be investigated in human pathogens. nih.gov Given the structural similarities within the munronin family, it is plausible that this compound may also possess bioactivities beyond cytotoxicity. researchgate.net

Opportunities for Synthetic Biology and Metabolic Engineering to Enhance this compound Production

A significant bottleneck in the development of many plant-derived natural products is the limited supply from their natural source. Munronia pinnata is considered a rare plant, making large-scale extraction unsustainable and economically unviable. researchgate.netsciepub.com Synthetic biology and metabolic engineering offer a transformative solution to this problem. muni.czyoutube.comeasac.eunih.gov

The first step towards this goal is the complete identification of the this compound biosynthetic pathway using the omics approaches described previously. Once the necessary genes are identified and characterized, they can be assembled into a heterologous host system—typically a robust, fast-growing microorganism like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. youtube.com This process, known as heterologous expression, turns the microbe into a "cell factory" for this compound production. dartmouth.edu

Further optimization using metabolic engineering tools can enhance yields to commercially viable levels. This involves:

Pathway Optimization: Modulating the expression levels of the biosynthetic genes to prevent the accumulation of bottleneck intermediates.

Host Engineering: Modifying the host's native metabolism to increase the supply of precursor molecules needed for limonoid synthesis.

Fermentation Process Development: Optimizing culture conditions (e.g., media, temperature, pH) to maximize production.

This strategy has been successfully pursued for other complex terpenes, such as the antimalarial drug artemisinin, and represents the most promising path for the sustainable, large-scale production of this compound. dartmouth.edu

Collaborative Research Initiatives and Interdisciplinary Approaches in this compound Discovery

Advancing this compound from a phytochemical curiosity to a clinical candidate is a complex endeavor that no single research group can accomplish in isolation. The multifaceted challenges inherent in natural product research necessitate a highly collaborative and interdisciplinary approach.

Successful development will require a consortium of experts from diverse fields:

Phytochemists and Botanists: To study the natural source, isolate and elucidate the structures of new analogues, and contribute to pathway elucidation.

Pharmacologists and Cell Biologists: To conduct in-depth studies on the mechanism of action, perform in vitro and in vivo testing, and explore the full therapeutic potential.

Computational Biologists and Bioinformaticians: To apply in silico modeling for target prediction and to analyze large-scale omics datasets.

Synthetic Chemists: To develop methods for creating structural analogues for structure-activity relationship studies.

Metabolic Engineers and Synthetic Biologists: To engineer microbial hosts for sustainable production.

Fostering such collaborative initiatives, potentially through multi-institutional grants or public-private partnerships, will be crucial for pooling resources, sharing expertise, and accelerating the pace of discovery and development for this compound.

Q & A

Q. How should researchers prioritize this compound study designs to align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer : Conduct pilot studies to assess feasibility (e.g., synthetic accessibility of this compound analogs). Use Delphi surveys to gauge clinical relevance among oncologists. Ensure ethical compliance via IACUC-approved animal protocols and Nagoya Protocol adherence for plant sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.